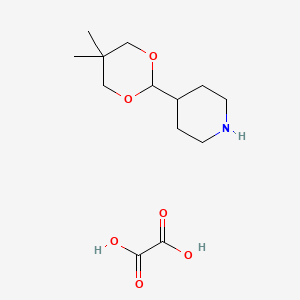
4-(Benzyloxy)-3,5-dichlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, a series of aldotetronic acid-based hydroxamic acids was synthesized from a key compound by aminomethylation with paraformaldehyde and substituted amines .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule. For example, an epoxide like ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane can react with nucleophiles to form covalent adducts .Scientific Research Applications
4-(Benzyloxy)-3,5-dichlorobenzaldehyde has a variety of applications in the scientific and medical fields. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a component in the synthesis of polymers and as a solvent for dyes. In addition, this compound is used as a catalyst in the production of polyurethane foam and as a stabilizer for the storage of fuels and lubricants.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved cognitive function, and enhanced mood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory animals. It has been found to increase the levels of several neurotransmitters, including serotonin, norepinephrine, and dopamine, and to reduce the levels of stress hormones. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Benzyloxy)-3,5-dichlorobenzaldehyde in laboratory experiments include its low toxicity, low cost, and low volatility. Additionally, it is relatively stable under normal conditions and is soluble in most organic solvents. The main limitation of using this compound in laboratory experiments is its pungent odor, which can be unpleasant and distracting.
Future Directions
Future research on 4-(Benzyloxy)-3,5-dichlorobenzaldehyde should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research should be conducted to investigate its potential effects on other physiological processes, such as metabolism and immune function. Finally, further research should be conducted to explore the potential toxicological effects of this compound.
Synthesis Methods
4-(Benzyloxy)-3,5-dichlorobenzaldehyde can be synthesized from a variety of starting materials, including benzyl alcohol, dichlorobenzene, and anhydrous sodium acetate. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds in three steps: first, the benzyl alcohol is oxidized to benzaldehyde; second, the dichlorobenzene is reacted with the benzaldehyde to form this compound; and third, the this compound is purified by distillation.
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-4-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEUXDGQMNVPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381991 |
Source


|
| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289662-11-9 |
Source


|
| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














